Benzo[a]pyrene Diol Epoxide
Benzo[a]pyrene Diol Epoxide
Brand Name:
Vulcanchem
CAS No.:
58917-67-2
VCID:
VC0144273
InChI:
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
SMILES:
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Molecular Formula:
C20H14O3
Molecular Weight:
302.3 g/mol
Benzo[a]pyrene Diol Epoxide
CAS No.: 58917-67-2
Reference Standards
VCID: VC0144273
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol
CAS No. | 58917-67-2 |
---|---|
Product Name | Benzo[a]pyrene Diol Epoxide |
Molecular Formula | C20H14O3 |
Molecular Weight | 302.3 g/mol |
IUPAC Name | (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
Standard InChI | InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1 |
Standard InChIKey | DQEPMTIXHXSFOR-WCIQWLHISA-N |
Isomeric SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O)C=C2 |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
Synonyms | (7R,8S,8aS,9aR)-rel-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (7α,8β,8aα,9aα)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (±)-7α,8β-Dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene; (±)-7β,8α-Dihyd |
PubChem Compound | 44461 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume